molecular formula C14H16N2O3S B5721019 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 353478-26-9

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No.: B5721019
CAS No.: 353478-26-9
M. Wt: 292.36 g/mol
InChI Key: IXUKSJCLEQSSES-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide: is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two methoxy groups and a thiazole ring substituted with dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide typically involves the reaction of 4,5-dimethylthiazole with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety, potentially converting it to an amine.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be used in the development of new materials or pharmaceuticals.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it valuable in understanding biochemical pathways.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring and benzamide moiety can form hydrogen bonds and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methoxybenzamide
  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dihydroxybenzamide

Comparison: N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide is unique due to the presence of two methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets, making it a distinct entity in both chemical and biological research.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-8-9(2)20-14(15-8)16-13(17)11-6-5-10(18-3)7-12(11)19-4/h5-7H,1-4H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUKSJCLEQSSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358595
Record name ST088880
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353478-26-9
Record name ST088880
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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